molecular formula C21H19F3N4O2S B14971959 N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)-3-(trifluoromethyl)benzenesulfonamide

N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)-3-(trifluoromethyl)benzenesulfonamide

Cat. No.: B14971959
M. Wt: 448.5 g/mol
InChI Key: DIQVNVCPBITICL-UHFFFAOYSA-N
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Description

N-{3-[6-(PYRROLIDIN-1-YL)PYRIDAZIN-3-YL]PHENYL}-3-(TRIFLUOROMETHYL)BENZENE-1-SULFONAMIDE is a complex organic compound that features a pyridazinone core, a pyrrolidine ring, and a trifluoromethyl group. This compound is of significant interest due to its potential pharmacological activities and its role as a building block in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[6-(PYRROLIDIN-1-YL)PYRIDAZIN-3-YL]PHENYL}-3-(TRIFLUOROMETHYL)BENZENE-1-SULFONAMIDE typically involves multi-step organic reactions. One common approach includes the cycloaddition of pyridine N-imine with alkyl-oxohex-ynoates followed by condensation with hydrazine . The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

N-{3-[6-(PYRROLIDIN-1-YL)PYRIDAZIN-3-YL]PHENYL}-3-(TRIFLUOROMETHYL)BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups attached to the core structure.

    Reduction: This reaction can reduce nitro groups to amines or other functional groups.

    Substitution: This reaction can replace one functional group with another, often using halogenated reagents.

Common Reagents and Conditions

Common reagents used in these reactions include hydrazine, alkyl halides, and various oxidizing and reducing agents. The conditions often involve controlled temperatures, specific solvents, and catalysts to drive the reactions efficiently.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

N-{3-[6-(PYRROLIDIN-1-YL)PYRIDAZIN-3-YL]PHENYL}-3-(TRIFLUOROMETHYL)BENZENE-1-SULFONAMIDE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-{3-[6-(PYRROLIDIN-1-YL)PYRIDAZIN-3-YL]PHENYL}-3-(TRIFLUOROMETHYL)BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets and pathways. For instance, it may act as a phosphodiesterase inhibitor, stabilizing calcium-induced conformational changes in proteins like troponin C . This interaction can lead to various pharmacological effects, such as vasodilation and increased cardiac output.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyridazinone derivatives and pyrrolidine-based molecules. Examples are:

Uniqueness

N-{3-[6-(PYRROLIDIN-1-YL)PYRIDAZIN-3-YL]PHENYL}-3-(TRIFLUOROMETHYL)BENZENE-1-SULFONAMIDE is unique due to its combination of a pyridazinone core, a pyrrolidine ring, and a trifluoromethyl group. This unique structure imparts specific pharmacological properties and makes it a valuable compound in medicinal chemistry.

Properties

Molecular Formula

C21H19F3N4O2S

Molecular Weight

448.5 g/mol

IUPAC Name

N-[3-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]-3-(trifluoromethyl)benzenesulfonamide

InChI

InChI=1S/C21H19F3N4O2S/c22-21(23,24)16-6-4-8-18(14-16)31(29,30)27-17-7-3-5-15(13-17)19-9-10-20(26-25-19)28-11-1-2-12-28/h3-10,13-14,27H,1-2,11-12H2

InChI Key

DIQVNVCPBITICL-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C2=NN=C(C=C2)C3=CC(=CC=C3)NS(=O)(=O)C4=CC=CC(=C4)C(F)(F)F

Origin of Product

United States

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